molecular formula C20H16FN3O3S B3989664 1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B3989664
M. Wt: 397.4 g/mol
InChI Key: NPKMYGAZMKLHNI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy-methylquinazolinyl group, and a pyrrolidine-dione core. Its distinct chemical properties make it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.

    Quinazolinyl Group Introduction: The 6-methoxy-4-methylquinazolin-2-yl group is introduced via a nucleophilic substitution reaction.

    Pyrrolidine-Dione Formation: The final step involves the cyclization of the intermediate compounds to form the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and quinazolinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazoline compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique chemical properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-(quinazolin-2-yl)pyrrolidine-2,5-dione
  • 1-(4-Fluorophenyl)-3-(6-methoxyquinazolin-2-yl)pyrrolidine-2,5-dione
  • 1-(4-Fluorophenyl)-3-(4-methylquinazolin-2-yl)pyrrolidine-2,5-dione

Uniqueness

1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione stands out due to the presence of both the methoxy and methyl groups on the quinazolinyl moiety, which may enhance its biological activity and specificity. Additionally, the sulfanyl linkage provides unique chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(6-methoxy-4-methylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-11-15-9-14(27-2)7-8-16(15)23-20(22-11)28-17-10-18(25)24(19(17)26)13-5-3-12(21)4-6-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKMYGAZMKLHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 3
1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 5
1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 6
1-(4-Fluorophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

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